molecular formula C25H36O4 B12416482 Hsp90-IN-12

Hsp90-IN-12

Cat. No.: B12416482
M. Wt: 400.5 g/mol
InChI Key: MNRDTUSOZNXFSE-OCVBQOCNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hsp90-IN-12 (Cat. No. HY-147747) is a synthetic vibsanin analogue developed as a heat shock protein 90 (Hsp90) inhibitor. It exhibits potent anti-proliferative activity across multiple cancer cell lines, with its efficacy attributed to disrupting Hsp90’s ATPase-dependent chaperone function, leading to client protein degradation and cancer cell apoptosis . Its structural backbone derives from vibsanin A, a diterpene natural product, which has been optimized for enhanced target engagement and solubility .

Properties

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

IUPAC Name

[(1R,2R,3E,5S,11R)-1,5-dimethyl-8-methylidene-5-(4-methylpent-3-enyl)-7-oxo-12-oxabicyclo[9.1.0]dodec-3-en-2-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C25H36O4/c1-17(2)9-8-13-24(6)14-12-21(28-23(27)15-18(3)4)25(7)22(29-25)11-10-19(5)20(26)16-24/h9,12,14-15,21-22H,5,8,10-11,13,16H2,1-4,6-7H3/b14-12+/t21-,22-,24-,25+/m1/s1

InChI Key

MNRDTUSOZNXFSE-OCVBQOCNSA-N

Isomeric SMILES

CC(=CCC[C@]\1(CC(=O)C(=C)CC[C@@H]2[C@@](O2)([C@@H](/C=C1)OC(=O)C=C(C)C)C)C)C

Canonical SMILES

CC(=CCCC1(CC(=O)C(=C)CCC2C(O2)(C(C=C1)OC(=O)C=C(C)C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsp90-IN-12 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationReaction conditions may include the use of solvents like dimethylformamide, catalysts such as palladium on carbon, and reagents like sodium hydride .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Hsp90-IN-12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity .

Scientific Research Applications

Hsp90-IN-12 has a wide range of scientific research applications, including:

Mechanism of Action

Hsp90-IN-12 exerts its effects by binding to the N-terminal ATP-binding domain of Hsp90, thereby inhibiting its ATPase activity. This inhibition prevents the proper folding and stabilization of client proteins, leading to their degradation via the proteasome pathway. The disruption of Hsp90 function affects multiple signaling pathways involved in cell growth, survival, and apoptosis, making it a promising target for cancer therapy .

Comparison with Similar Compounds

Comparative Analysis with Similar Hsp90 Inhibitors

Structural and Mechanistic Comparisons

Hsp90-IN-12 vs. SNX-2112 (PF-04928473)
  • Structural Features :
    • This compound : Based on the vibsanin scaffold, a diterpene structure with modifications to improve binding affinity.
    • SNX-2112 : A synthetic small molecule with a distinct benzamide core, optimized for ATP-binding pocket occupancy .
  • Binding Affinity: SNX-2112 binds Hsp90α and Hsp90β with a dissociation constant (Ka) of 30 nM for both isoforms, surpassing the potency of the classical inhibitor 17-AAG (17-allylamino-17-demethoxygeldanamycin) . this compound’s exact binding affinity remains unreported, but its anti-proliferative activity is noted as the "strongest among vibsanin A analogues" .
  • Selectivity :
    • SNX-2112 shows dual inhibition of Hsp90α/β, while this compound’s isoform selectivity is uncharacterized.
This compound vs. Geldanamycin Analogues (e.g., 17-AAG)
  • Mechanism: Geldanamycin derivatives (e.g., 17-AAG) bind the N-terminal ATP-binding site of Hsp90, inducing proteasomal degradation of oncogenic clients like HER2 and BRAF .

Pharmacological and Pharmacokinetic Profiles

Parameter This compound SNX-2112 17-AAG
Purity >98% 99.5% >95% (typical)
Solubility Not reported 93 mg/mL in DMSO Poor aqueous solubility
Bioavailability Undetermined High GI absorption Limited by solubility
Clinical Stage Preclinical Preclinical/Phase I Phase III (discontinued)
  • Key Findings: SNX-2112’s superior solubility in DMSO (93 mg/mL) facilitates in vitro testing, whereas this compound’s formulation details are undisclosed . 17-AAG’s clinical limitations (toxicity, poor solubility) highlight the need for novel scaffolds like vibsanin analogues .

Efficacy in Cancer Models

  • SNX-2112: Reduces tumor growth in xenograft models by >50% at 10 mg/kg, attributed to sustained Hsp90 inhibition and client protein depletion .
  • 17-AAG: Shows activity in melanoma and breast cancer models but with dose-limiting toxicities .

Toxicity and Selectivity

  • This compound: No toxicity data available, but its natural product origin may confer a safer profile compared to synthetic analogues.
  • SNX-2112 : Exhibits minimal off-target effects in kinase panels, suggesting high selectivity .
  • 17-AAG : Associated with hepatotoxicity and ocular adverse events, limiting its clinical utility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.